molecular formula C8H16N2O4 B13588525 Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate

Cat. No.: B13588525
M. Wt: 204.22 g/mol
InChI Key: PXCFTDPQUDVHDK-YFKPBYRVSA-N
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Description

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate is a compound that belongs to the class of organic compounds known as carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate typically involves the reaction of Boc acid anhydride with ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The reaction conditions are typically optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can produce N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can undergo resonance stabilization, which facilitates its cleavage and subsequent reactions . The resulting carbocation can be stabilized by elimination reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields of scientific research further highlight its versatility and importance.

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)/t5-/m0/s1

InChI Key

PXCFTDPQUDVHDK-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)N

Origin of Product

United States

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